6-Bromo-3-chloro-1-benzothiophene-2-carbonitrile
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Overview
Description
6-Bromo-3-chloro-1-benzothiophene-2-carbonitrile is a heterocyclic compound that contains both bromine and chlorine substituents on a benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-1-benzothiophene-2-carbonitrile typically involves the halogenation of benzothiophene derivatives. One common method includes the bromination and chlorination of 1-benzothiophene-2-carbonitrile using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-1-benzothiophene-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiophene derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
6-Bromo-3-chloro-1-benzothiophene-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers use it to study the interactions of halogenated benzothiophene derivatives with biological targets.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-1-benzothiophene-2-carbonitrile involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid
- 3-Amino-1-benzothiophene-2-carbonitrile
- 2-Chloro-3-cyanopyridine
Uniqueness
6-Bromo-3-chloro-1-benzothiophene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for the synthesis of specialized compounds and materials that require precise structural features .
Properties
CAS No. |
1172746-65-4 |
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Molecular Formula |
C9H3BrClNS |
Molecular Weight |
272.55 g/mol |
IUPAC Name |
6-bromo-3-chloro-1-benzothiophene-2-carbonitrile |
InChI |
InChI=1S/C9H3BrClNS/c10-5-1-2-6-7(3-5)13-8(4-12)9(6)11/h1-3H |
InChI Key |
FSMUFMSJQTVVDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=C2Cl)C#N |
Origin of Product |
United States |
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